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Compound of Interest

Compound Name: (2-Iodoethyl)benzene

Cat. No.: B101923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (2-Iodoethyl)benzene's performance with

its alternatives, supported by experimental data and a framework for validation through

computational modeling. As a versatile reagent in organic synthesis, particularly for introducing

the phenethyl moiety, a thorough understanding of its properties and reactivity is crucial for its

effective application in research and drug development.

Physicochemical and Spectroscopic Properties:
Experimental Data
(2-Iodoethyl)benzene, also known as phenethyl iodide, is a key building block in the synthesis

of various organic molecules. Its physical and spectroscopic characteristics are well-

documented and summarized below.
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Property Experimental Value

Molecular Formula C₈H₉I

Molecular Weight 232.06 g/mol

Boiling Point 122-123 °C at 13 mmHg

Density 1.603 g/mL at 25 °C

Refractive Index n20/D 1.601

¹H NMR (CDCl₃)
δ 7.35-7.20 (m, 5H, Ar-H), 3.35 (t, 2H, -CH₂I),

3.20 (t, 2H, Ar-CH₂-)

¹³C NMR (CDCl₃) δ 140.5, 128.6, 128.5, 126.7, 40.2, 5.9

Major IR Peaks (cm⁻¹)

3085, 3062, 3027 (aromatic C-H), 2956, 2868

(aliphatic C-H), 1603, 1496, 1454 (aromatic

C=C), 1215 (C-I)

Mass Spectrum (m/z) 232 (M+), 105 (C₈H₉⁺), 91 (C₇H₇⁺)

Computational Modeling: A Framework for
Validation
While extensive experimental data for (2-Iodoethyl)benzene is available, direct computational

studies validating these results are not prevalent in the literature. However, computational

chemistry offers powerful tools to predict and corroborate experimental findings. A typical

workflow for such a validation is outlined below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b101923?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Computational Validation Workflow for (2-Iodoethyl)benzene
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A typical workflow for computational validation.
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Hypothetical Comparison of Experimental and
Computational Data
The following table illustrates how experimental data for (2-Iodoethyl)benzene would be

compared against computationally predicted values. The computational values presented here

are hypothetical, based on typical accuracies of DFT calculations for similar molecules.

Parameter Experimental Value
Hypothetical
Computational Value (DFT
B3LYP/6-311G*)

¹H NMR Chemical Shift (ppm)

Ar-H 7.35-7.20 7.4-7.2

-CH₂I 3.35 3.4

Ar-CH₂- 3.20 3.2

¹³C NMR Chemical Shift (ppm)

C-I 5.9 6.5

Ar-CH₂- 40.2 41.0

Key IR Frequencies (cm⁻¹)

C-I Stretch 1215 1205

Aromatic C-H Stretch 3085-3027 3100-3050

Comparison with Alternatives for Phenethylation
(2-Iodoethyl)benzene is primarily used to introduce a phenethyl group onto a substrate.

However, other phenethyl halides and sulfonates can also be employed. The choice of reagent

often depends on a balance of reactivity, cost, and the specific reaction conditions.
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Reagent
Relative
Reactivity
(Sₙ2)

Typical Use
Cases

Advantages Disadvantages

(2-

Iodoethyl)benzen

e

Highest

Williamson ether

synthesis,

Grignard reagent

formation

Highest

reactivity, good

leaving group

Higher cost,

potential light

sensitivity

(2-

Bromoethyl)benz

ene

Intermediate

General purpose

phenethylating

agent

Good balance of

reactivity and

cost

Less reactive

than the iodide

(2-

Chloroethyl)benz

ene

Lowest

Used when

slower reaction

rates are desired

Lower cost

Low reactivity,

requires harsher

conditions

Phenethyl

Tosylate
High

When a non-

halide leaving

group is

preferred

Excellent leaving

group, high

yields

Higher cost,

requires an extra

synthetic step

Experimental Protocols
Detailed methodologies for key reactions involving (2-Iodoethyl)benzene are provided below.

Williamson Ether Synthesis
This reaction is a classic method for the formation of ethers.
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Williamson Ether Synthesis using (2-Iodoethyl)benzene

Alcohol (R-OH)
+ Strong Base (e.g., NaH)

Alkoxide (R-O⁻Na⁺)

Deprotonation

Phenethyl Ether (R-O-CH₂CH₂Ph)

Sₙ2 Attack

(2-Iodoethyl)benzene

Sodium Iodide (NaI)

Byproduct

Click to download full resolution via product page

Williamson Ether Synthesis Pathway.

Protocol:

To a solution of the desired alcohol in an anhydrous aprotic solvent (e.g., THF, DMF), add

one equivalent of a strong base (e.g., sodium hydride) at 0 °C.

Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of

the alkoxide.

Add one equivalent of (2-Iodoethyl)benzene to the reaction mixture.

Heat the reaction to a temperature appropriate for the specific substrate (typically 60-80 °C)

and monitor the progress by TLC.

Upon completion, quench the reaction with water and extract the product with an organic

solvent.
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Purify the crude product by column chromatography.

Typical yields for this reaction are generally high, often exceeding 80%, though this is

substrate-dependent.

Grignard Reagent Formation and Reaction
(2-Iodoethyl)benzene can be used to prepare a phenethyl Grignard reagent, a potent

nucleophile for forming carbon-carbon bonds.

Protocol:

Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or

nitrogen).

Add a solution of (2-Iodoethyl)benzene in anhydrous diethyl ether or THF dropwise to the

magnesium. A small crystal of iodine may be added to initiate the reaction.

Maintain a gentle reflux until all the magnesium has been consumed. The resulting solution

is the phenethylmagnesium iodide Grignard reagent.

Cool the Grignard reagent to 0 °C and add a solution of the desired electrophile (e.g., an

aldehyde, ketone, or ester) dropwise.

After the addition is complete, allow the reaction to warm to room temperature and stir until

completion (monitored by TLC).

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Extract the product with an organic solvent and purify by column chromatography.

Grignard reactions can have variable yields depending on the electrophile and reaction

conditions, but yields in the range of 50-90% are common.[1]

Conclusion
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(2-Iodoethyl)benzene is a highly effective reagent for phenethylation, offering high reactivity.

While it is more costly than its bromo and chloro counterparts, its rapid reaction kinetics can be

advantageous in many synthetic applications. The framework for computational validation

presented here provides a robust methodology for researchers to predict and understand the

behavior of this and other reagents, ultimately aiding in the design and optimization of synthetic

routes in drug discovery and development. The synergy between experimental data and

computational modeling is key to advancing chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

To cite this document: BenchChem. [A Comparative Guide to (2-Iodoethyl)benzene:
Validating Experimental Results with Computational Modeling]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b101923#computational-modeling-
to-validate-experimental-results-of-2-iodoethyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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